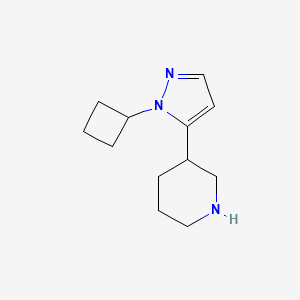

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-cyclobutylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C12H19N3/c1-4-11(5-1)15-12(6-8-14-15)10-3-2-7-13-9-10/h6,8,10-11,13H,1-5,7,9H2 |

InChI Key |

SATHZSSEKZVQIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)C3CCCNC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine

Strategic Design and Retrosynthetic Analysis of the 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine Core

A logical retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at the pyrazole-piperidine linkage. This leads to two key building blocks: a functionalized 1-cyclobutylpyrazole (B2776029) and a 3-substituted piperidine (B6355638) derivative. This strategy allows for the independent synthesis and optimization of each heterocyclic component before their final coupling, which is often more efficient than a linear approach.

The primary disconnection can be envisioned through a carbon-carbon bond formation, suggesting a cross-coupling reaction as the key step in the convergent synthesis. This retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The bond between the C5 position of the pyrazole (B372694) ring and the C3 position of the piperidine ring can be disconnected. This leads to a pyrazole derivative with a suitable functional group at the C5 position (e.g., a boronic acid or a halide) and a piperidine derivative with a complementary functional group at the C3 position.

This retrosynthetic blueprint forms the basis for the subsequent discussion of the synthetic methodologies for each of the key fragments and their eventual coupling.

Cyclobutyl Ring Construction Approaches for Pyrazole Functionalization

The introduction of the cyclobutyl moiety onto the pyrazole ring can be achieved through several methods, primarily involving the N-alkylation of a pre-formed pyrazole ring or the use of a cyclobutyl-containing starting material in the pyrazole synthesis.

One common method is the direct N-alkylation of a pyrazole with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. nih.govresearchgate.net This reaction typically proceeds with good yields. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazoles can be alkylated at either of the two nitrogen atoms. nih.gov

Alternatively, enzymatic methods for the selective N-alkylation of pyrazoles have been developed, offering a high degree of regioselectivity under mild conditions. researchgate.net

Another approach involves the use of cyclobutylhydrazine (B1320886) as a starting material in a Knorr-type pyrazole synthesis, which will be discussed in the following section. This method directly incorporates the cyclobutyl group into the pyrazole ring during its formation.

Pyrazole Moiety Formation and Selective Functionalization Pathways

The Knorr pyrazole synthesis is a robust and widely used method for the construction of the pyrazole ring. chemhelpasap.comslideshare.netslideshare.netjk-sci.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comslideshare.netslideshare.netjk-sci.com To synthesize the 1-cyclobutylpyrazole core, cyclobutylhydrazine can be reacted with a suitable 1,3-dicarbonyl compound. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. slideshare.net

For the convergent synthesis, the pyrazole ring needs to be functionalized at the C5 position to enable coupling with the piperidine fragment. This can be achieved by using a 1,3-dicarbonyl compound that already contains a suitable functional group or by post-synthesis functionalization of the pyrazole ring. For instance, a halogen atom can be introduced at the C5 position, which can then participate in cross-coupling reactions.

Piperidine Ring Synthesis and Stereoselective Introduction of the C3 Substituent

The synthesis of 3-substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govmdpi.com For the purpose of coupling with the pyrazole fragment, a 3-halopiperidine derivative is a suitable precursor. uni-giessen.de The synthesis of such compounds can be achieved through various routes, including the halogenation of 3-hydroxypiperidine (B146073) or the cyclization of appropriately functionalized acyclic precursors. uni-giessen.de

Given the importance of stereochemistry in medicinal chemistry, the enantioselective synthesis of the 3-substituted piperidine moiety is of significant interest. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperidine derivatives. These methods often involve the asymmetric hydrogenation of pyridine (B92270) precursors or the enantioselective cyclization of acyclic amines. rsc.org The use of chiral catalysts can provide access to enantiomerically enriched 3-substituted piperidines, which can then be used in the synthesis of chiral this compound.

Convergent and Linear Coupling Strategies for the Pyrazole-Piperidine Linkage in this compound

The final step in the convergent synthesis of this compound is the coupling of the two heterocyclic fragments. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Suzuki Coupling: A Suzuki coupling reaction can be employed between a pyrazole-5-boronic acid derivative and a 3-halopiperidine. nih.govnih.govrsc.orgmdpi.com This reaction is known for its high functional group tolerance and generally proceeds with good yields. nih.govnih.gov

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of the Buchwald-Hartwig amination can also be adapted for C-C bond formation. researchgate.netnih.govwikipedia.orgacs.orgrsc.org However, for this specific linkage, a Suzuki-type coupling is generally more direct.

A linear synthesis, in contrast, would involve the construction of one of the heterocyclic rings onto the other in a stepwise fashion. While potentially simpler in terms of the number of starting materials, linear syntheses are often less efficient and more challenging to optimize.

Optimization of Reaction Conditions, Reagent Selection, and Yields

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the final product. For the synthesis of this compound, each step, from the formation of the individual rings to their final coupling, would require careful optimization.

For the palladium-catalyzed cross-coupling step, several parameters can be varied to improve the reaction outcome. These include the choice of palladium catalyst, ligand, base, and solvent. A typical optimization study for a Suzuki coupling reaction is presented in the table below.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 78 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 85 |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 120 | 62 |

Similarly, the Knorr pyrazole synthesis can be optimized by varying the acid catalyst, solvent, and temperature. The table below illustrates a hypothetical optimization of this reaction.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic Acid | Ethanol | 80 | 65 |

| 2 | HCl | Methanol | 65 | 72 |

| 3 | H₂SO₄ | Toluene | 110 | 58 |

| 4 | p-Toluenesulfonic Acid | Ethanol | 80 | 81 |

Through careful selection of synthetic routes and rigorous optimization of reaction conditions, this compound can be synthesized in an efficient and controlled manner.

Development of Multigram Scale Synthesis and Purity Assessment Protocols for Preclinical Research

The successful transition of a drug candidate from discovery to preclinical development hinges on the establishment of a robust and scalable synthetic process, coupled with comprehensive analytical methods to ensure the purity and quality of the active pharmaceutical ingredient (API). For the novel compound this compound, the development of a multigram-scale synthesis and rigorous purity assessment protocols are critical milestones for enabling toxicological studies and other essential preclinical evaluations. While specific literature on the multigram synthesis of this exact molecule is not extensively detailed, a scalable and efficient synthetic route can be devised based on established methodologies for analogous pyrazole-piperidine structures.

A plausible and scalable synthetic approach for this compound would likely involve a convergent synthesis strategy. This would entail the separate synthesis of the pyrazole and piperidine moieties, followed by their coupling. A key transformation in the synthesis of the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org For large-scale production, this method is often preferred due to its efficiency and the availability of starting materials. acs.org

The purification of the final compound on a multigram scale is a critical step to ensure high purity. While laboratory-scale purifications often rely on column chromatography, scalable methods such as crystallization are preferred for larger quantities due to their cost-effectiveness and efficiency. Distillation can also be employed if the compound is thermally stable and has a suitable boiling point. In cases where these methods are not sufficient, preparative high-performance liquid chromatography (HPLC) can be utilized for the isolation and purification of high-purity material, although this is often a more expensive option. warwick.ac.uk

The following table outlines a potential multi-step synthesis for the production of this compound on a multigram scale, based on analogous synthetic transformations reported for similar compounds.

Table 1: Proposed Multigram Scale Synthesis of this compound

| Step | Reaction | Key Reagents and Solvents | Typical Reaction Conditions | Purification Method |

|---|---|---|---|---|

| 1 | Formation of a 1,3-dicarbonyl precursor | Cyclobutyl methyl ketone, Diethyl oxalate, Sodium ethoxide | Ethanol, Reflux | Distillation or crystallization |

| 2 | Cyclocondensation to form the pyrazole core | 1,3-dicarbonyl precursor, Hydrazine hydrate | Acetic acid, Reflux | Crystallization from a suitable solvent system |

| 3 | Halogenation of the pyrazole ring | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Acetonitrile (B52724), Room Temperature | Extraction and crystallization |

| 4 | Suzuki or Buchwald-Hartwig coupling with a protected piperidine derivative | Halogenated pyrazole, N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, Palladium catalyst, Base | Toluene/Water or Dioxane, 80-100 °C | Column chromatography or crystallization |

The purity of the synthesized this compound intended for preclinical research must be meticulously assessed to ensure the safety and reliability of the toxicological and pharmacological data. International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgpremier-research.com For preclinical batches, a high level of purity, typically ≥98%, is expected.

A validated, stability-indicating analytical method is essential for the accurate determination of purity and the identification of any impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and versatile technique for this purpose. ijcpa.inresearchgate.net The development of such a method involves a systematic evaluation of various parameters to achieve optimal separation of the main compound from any process-related impurities and degradation products.

The following table details a representative set of parameters for a validated RP-HPLC method for the purity assessment of a pyrazole derivative, which could be adapted for this compound.

Table 2: Purity Assessment Protocol - Validated RP-HPLC Method

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector |

| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Controlled at a constant temperature (e.g., 25-30 °C) to ensure reproducibility |

| Detection Wavelength | Determined by the UV-Vis spectrum of the compound to maximize sensitivity and specificity |

| Injection Volume | 10-20 µL |

| Run Time | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities |

| Validation Parameters | The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness, in accordance with ICH guidelines. |

The acceptance criteria for impurities in a preclinical batch of this compound would be established based on the ICH Q3A(R2) guideline. ich.org This involves setting thresholds for reporting, identification, and qualification of impurities.

Table 3: Impurity Profile and Acceptance Criteria for Preclinical Batches

| Impurity Type | Thresholds (based on Maximum Daily Dose) | Acceptance Criteria for Preclinical Batch |

|---|---|---|

| Reporting Threshold | ≥0.05% | All impurities above this level must be reported in the certificate of analysis. |

| Identification Threshold | ≥0.10% or 1.0 mg/day total intake (whichever is lower) | The structure of any impurity exceeding this threshold should be determined. |

| Qualification Threshold | ≥0.15% or 1.0 mg/day total intake (whichever is lower) | Impurities above this level need to be qualified through toxicological studies or other means to ensure their safety. |

| Total Impurities | Not specified in ICH Q3A, but generally controlled | Typically, the total impurities should not exceed 1.0-2.0% for a preclinical batch. |

| Purity of the API | - | Generally expected to be ≥98% for preclinical studies. |

By implementing a scalable synthetic route and a robust, validated analytical method for purity assessment, a consistent and high-quality supply of this compound can be ensured for all necessary preclinical investigations, thereby supporting its further development as a potential therapeutic agent.

Structure Activity Relationship Sar Studies of 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine and Analogues

Systematic Modification of the Cyclobutyl Substituent: Impact on Biological Profiles

The N1-substituent on the pyrazole (B372694) ring plays a crucial role in the interaction of these ligands with their biological targets. In the case of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine analogues, the cyclobutyl group provides a specific conformational and steric profile that influences potency and efficacy.

Studies on related pyrazole-based compounds targeting the apelin receptor have shown that the size and nature of the N1-cycloalkyl substituent are key determinants of activity. duke.edu When the N1-position was modified with various alkyl and cycloalkyl groups, it was found that those with optimal hydrophobic volumes, such as cyclopentyl and cyclohexyl, exhibited enhanced potency. duke.edu This suggests that the binding pocket accommodates and favors a specific range of steric bulk. For instance, moving from a smaller group to a cyclopentyl or cyclohexyl group can lead to improved receptor signaling. duke.edu Although direct data for the cyclobutyl group in this specific series was not detailed, it is understood to occupy a hydrophobic pocket, and its replacement with larger or smaller groups would modulate the fit and interaction strength.

This principle indicates that the N1-cyclobutyl moiety is a critical element for receptor affinity, likely fitting into a specific hydrophobic sub-pocket of the receptor. Altering its size or lipophilicity can significantly impact the compound's biological profile.

Table 1: Impact of N1-Cycloalkyl Substituent on Apelin Receptor Activity for an Analogous Pyrazole Series Data inferred from studies on a related pyrazole scaffold. duke.edu

| Compound | N1-Substituent | EC50 (µM) in Calcium Assay | EC50 (µM) in cAMP Assay |

| Analog 1 | n-Propyl | 0.280 | 0.090 |

| Analog 2 | Cyclopentyl | 0.160 | 0.130 |

| Analog 3 | Cyclohexyl | 0.180 | 0.100 |

Structural Variations on the Pyrazole Ring System: N1-Substitutions and Ring Substituents

The pyrazole core is a versatile scaffold whose electronic and steric properties can be fine-tuned through substitutions at various positions. mdpi.com For N-unsubstituted pyrazoles, electron-donating groups at the C3 position tend to increase the basicity of the ring. mdpi.com However, in N1-substituted pyrazoles like the series , the electronic nature of substituents on the pyrazole carbons (C3 and C4) significantly modulates ligand-receptor interactions.

In the development of pyrazole-based α7 nAChR agonists, modifications on the pyrazole ring have been extensively explored. For example, attaching a phenyl group at the C5 position is a common strategy. The electronic properties of this phenyl ring, modulated by further substitution (e.g., with methoxy (B1213986) groups), can enhance potency. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the pyrazole ring, affecting hydrogen bonding and other interactions with receptor residues. mdpi.com

Theoretical studies have indicated that for N-unsubstituted 3(5)-substituted pyrazoles, electron-donating groups favor a C3 configuration, while electron-withdrawing groups tend to stabilize the system when at the C5 position. mdpi.com This intrinsic electronic preference can guide the design of more potent and selective ligands by placing substituents at positions that are electronically favorable and align with the receptor's binding site requirements.

Chemical Modifications at the Piperidine (B6355638) Nitrogen and Peripheral Positions

The piperidine moiety is a fundamental structural element in many biologically active compounds, and its modification is a key strategy in SAR studies. mdpi.comnih.gov For pyrazolylpiperidine analogues acting on α7 nAChRs, the piperidine nitrogen is a critical site for interaction and modification.

Studies on related piperidine derivatives have shown that the protonation state and substitution on the piperidine nitrogen can dramatically alter the pharmacological profile. nih.govfrontiersin.org For example, N-methylation of certain 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines transformed them from ligands with little activity into potent, competitive antagonists of the α7 nAChR. nih.govfrontiersin.org The resulting quaternary ammonium (B1175870) group in the methylpiperidinium iodides is thought to establish a strong cation–π interaction with aromatic residues (like W147) in the receptor's binding site, stabilizing a non-active state of the receptor. nih.govfrontiersin.org In contrast, the parent secondary amine (-NH) can act as a hydrogen bond donor, leading to a different binding orientation and functional outcome. nih.govfrontiersin.org

Furthermore, replacing the piperidine ring with a piperazine (B1678402) ring can significantly impact affinity for certain targets. In a series of dual-target histamine (B1213489) H3 and sigma-1 receptor ligands, compounds with a piperidine core showed high affinity for the sigma-1 receptor, whereas their piperazine-containing counterparts had significantly lower affinity. nih.gov This highlights that the piperidine ring is not merely a linker but a crucial pharmacophoric element.

Table 2: Effect of Piperidine N-Substitution on α7 nAChR Activity Data from a related series of piperidine derivatives. frontiersin.org

| Compound | Piperidine N-Substitution | Pharmacological Profile | Mechanism |

| 11a | -H (secondary amine) | Weak inhibitor | Forms hydrogen bonds |

| 12a | -CH3 (quaternary amine) | Potent competitive antagonist | Forms cation–π interactions |

Positional Isomerism Effects on Biological Profiles (e.g., 2- vs. 3-piperidine substitution)

Positional isomerism is a critical factor in determining the biological activity of heterocyclic compounds. The specific attachment points of substituents dictate the molecule's three-dimensional shape and its ability to engage with a receptor's binding site.

In the synthesis of N1-substituted pyrazoles, a mixture of regioisomers can be formed, such as 1,5-disubstituted versus 1,3-disubstituted pyrazoles. duke.edu The separation and independent testing of these isomers are crucial, as they often exhibit distinct biological activities. The relative orientation of the N1-substituent and the C5-piperidine group determines how the molecule presents its key interacting moieties to the receptor. A study on a pyrazole-based agonist series demonstrated that the 1,5- and 1,3-isomers could be separated chromatographically, allowing for the evaluation of their distinct structural and biological properties. duke.edu

Stereochemical Influences on SAR within this compound Derivatives

Stereochemistry is paramount in drug-receptor interactions, as biological macromolecules are chiral. The substitution of the piperidine ring at the 3-position in this compound creates a chiral center, meaning the compound exists as a pair of enantiomers, (R) and (S). These enantiomers can have markedly different pharmacological properties.

It is a well-established principle that different stereoisomers of a drug can exhibit distinct potencies, efficacies, and even different pharmacological actions. nih.gov For example, in the development of a potent CGRP receptor antagonist for migraine treatment, the (R)-enantiomer of a complex piperidine-containing molecule was identified as the active agent. nih.gov Similarly, SAR studies of other α7 nAChR modulators have highlighted the differential activity profiles of stereoisomers. nih.gov

Although specific studies detailing the separation and individual testing of the (R)- and (S)-enantiomers of this compound were not found in the reviewed literature, it is highly probable that one enantiomer would display superior potency and/or efficacy at the α7 nAChR compared to the other. The differential orientation of the pyrazole moiety in three-dimensional space would lead to one enantiomer achieving a more optimal fit and interaction with the chiral binding site of the receptor. Therefore, the synthesis and evaluation of single enantiomers is a critical step in the optimization of this class of compounds.

Preclinical Biological Investigations of this compound

Following a comprehensive review of publicly available scientific literature and patent databases, no specific preclinical biological data was found for the chemical compound This compound . While research exists on related pyrazole and piperidine derivatives, the unique combination of the cyclobutyl, pyrazole, and piperidine moieties in this specific arrangement has not been detailed in terms of its pharmacological profile.

The requested article structure requires specific, data-driven content for the following sections:

Preclinical Biological Investigations of 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine

Assessment of Selectivity and Off-Target Interactions

Without any available research data, it is not possible to provide an accurate and informative article that adheres to the requested scientific rigor and detailed structure. The generation of such content would require speculation and would not be based on factual, verifiable scientific findings.

Research into analogous structures provides some context for the potential biological activities of pyrazole-piperidine scaffolds. For instance, various derivatives have been investigated for their affinity for a range of biological targets, including but not limited to:

G protein-gated inwardly rectifying potassium (GIRK) channels : Certain 1H-pyrazol-5-yl derivatives have been identified as activators of GIRK1/2 channels. However, a study on a related series of compounds noted that the introduction of a cyclobutyl group led to a decrease in activity, suggesting that this substitution may not be favorable for this particular target.

Sigma receptors : Piperidine (B6355638) and piperazine-based compounds have shown affinity for Sigma-1 receptors.

Cannabinoid receptors : Diaryl-pyrazole derivatives have been explored as cannabinoid receptor 1 (CB1) antagonists.

Enzymes : Pyrazole-containing compounds have been investigated as inhibitors of various enzymes, such as α-glucosidase and p21-activated kinase 4 (PAK4).

It is important to emphasize that these findings are for structurally distinct molecules, and the biological activity of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine cannot be inferred from these results. The specific arrangement and combination of the chemical moieties in the requested compound would determine its unique pharmacological properties.

Further empirical research, including synthesis and comprehensive preclinical screening, would be necessary to elucidate the in vitro pharmacological profile, identify molecular targets, and assess the selectivity of This compound . Until such studies are conducted and published, a detailed article on its preclinical biological investigations cannot be generated.

General Preclinical Efficacy Studies (Excluding Clinical Human Data)

The combination of the pyrazole (B372694) and piperidine rings creates a chemical structure with the potential for a wide array of biological activities. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key component in numerous pharmacologically active compounds. researchgate.net Similarly, the piperidine nucleus is a fundamental structure in many pharmaceuticals and natural products. The following sections detail the preclinical efficacy of compounds containing these moieties in various therapeutic areas.

The pyrazole scaffold is a well-established pharmacophore in the development of anti-infective agents, with various derivatives demonstrating significant antimicrobial and antileishmanial properties.

Antimicrobial Activity: Research into pyrazole derivatives has revealed compounds with potent activity against both Gram-positive and Gram-negative bacteria. Studies have shown that specific substitutions on the pyrazole ring can lead to significant antibacterial efficacy. For instance, certain pyrazole-benzenesulfonamide derivatives have displayed considerable antibacterial activity against Eischerichia coli and Staphylococcus aureus. Similarly, other synthesized pyrazole analogues have shown high activity against Escherichia coli and Streptococcus epidermidis, in some cases exceeding the potency of standard antibiotics like Ciprofloxacin in in vitro tests. The fusion of pyrazole with other heterocyclic systems has also been explored, yielding compounds with a broad spectrum of antimicrobial action.

| Compound Class | Tested Organism(s) | Observed Effect |

|---|---|---|

| Pyrazole-benzenesulfonamide derivatives | E. coli, S. aureus | Appreciable antibacterial activity compared to ampicillin. |

| Substituted Pyrazole Analogues | E. coli (Gram-negative) | Exceedingly active with MIC of 0.25 μg/mL. |

| Substituted Pyrazole Analogues | S. epidermidis (Gram-positive) | Highly active with MIC of 0.25 μg/mL. |

| Amidino Pyrazolines | S. aureus, E. faecalis | Potent activity with MIC of 7.8 µg/mL, similar to chloramphenicol. |

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds in this area. In vitro studies have demonstrated that certain pyrazole and pyrano[2,3-c]pyrazole derivatives exhibit potent activity against Leishmania major promastigotes. Several tested compounds have shown significantly lower IC50 values (the concentration required to inhibit 50% of parasite growth) than the standard drug, Glucantime. For example, some derivatives displayed IC50 values in the range of 34.79–43.55 μg/mL, compared to 97.31 μg/mL for Glucantime. One phenyl pyrazoline derivative was found to be exceptionally active against Leishmania donovani, with an IC50 value of 0.0112 µg/mL, far surpassing the efficacy of the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate in the same assay. nih.gov

Compounds incorporating pyrazole and piperidine/piperazine (B1678402) structures have been investigated for their effects on the central nervous system (CNS), showing potential as anxiolytic and antidepressant agents.

One study focused on a novel pyrazole-piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), to evaluate its neuropharmacological profile. nih.gov Preclinical behavioral tests in mice, such as the elevated plus-maze and forced swimming test, were used to assess its anxiolytic-like and antidepressant-like activities. nih.gov

The research indicated that LQFM192 exhibits significant anxiolytic and antidepressant-like effects. nih.gov Further investigation into the mechanism of action revealed that these effects are modulated by key neurotransmitter systems. The anxiolytic-like activity was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The antidepressant-like effects were demonstrated to be dependent on the serotonergic pathway. nih.gov These findings highlight the potential for pyrazole-piperidine type structures to interact with critical CNS pathways and modulate mood and anxiety-related behaviors.

| Activity Type | Behavioral Test | Mediating Pathway(s) |

|---|---|---|

| Anxiolytic-like | Elevated Plus-Maze | Serotonergic System, GABAA Receptor (Benzodiazepine site) |

| Antidepressant-like | Forced Swimming Test | Serotonergic System |

The pyrazole nucleus is a cornerstone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib. rjpbr.comresearchgate.net This has spurred extensive research into novel pyrazole derivatives for their anti-inflammatory and analgesic properties.

Preclinical studies have consistently demonstrated the efficacy of pyrazole-containing compounds in animal models of inflammation and pain. nih.gov For example, the compound FR140423, a pyrazole derivative, was shown to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2). In models of carrageenin-induced paw edema and adjuvant arthritis, FR140423 was two- to three-fold more potent than indomethacin (B1671933).

Furthermore, the analgesic effects of these compounds are often significant. FR140423 not only demonstrated potent anti-hyperalgesic effects in an inflammatory pain model but also exhibited a unique, morphine-like analgesic effect in the tail-flick test, an assay for centrally-mediated analgesia. This latter effect was blockable by the opioid antagonist naloxone, suggesting a complex mechanism of action involving both COX inhibition and interaction with the opioid system. Other synthesized series of pyrazole derivatives have also shown significant analgesic and anti-inflammatory activities when compared to standard drugs like pentazocine (B1679294) and indomethacin. nih.gov

| Compound | Mechanism of Action | Preclinical Finding(s) | Reference Drug |

|---|---|---|---|

| FR140423 | Selective COX-2 Inhibition, Potential Opioid System Interaction | 2-3x more potent than indomethacin in inflammation models. 5x more potent in a hyperalgesia model. Showed naloxone-reversible analgesia in tail-flick test. | Indomethacin |

| Thiophene-fused Pyrazoles | Not specified (likely COX inhibition) | Potent analgesic and anti-inflammatory action in in-vivo models. rjpbr.comresearchgate.net | Not specified |

| Styryl-substituted Pyrazoles | Not specified | Exhibited moderate to significant analgesic and anti-inflammatory activities in vivo. nih.gov | Pentazocine, Indomethacin |

Beyond the areas already discussed, the versatile pyrazole scaffold has been incorporated into molecules designed to target other biological pathways, suggesting further potential therapeutic applications.

One significant area of investigation is oncology. Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer and antitumor activities. researchgate.net The mechanisms underlying these effects are diverse and can involve the inhibition of various kinases and other cellular pathways critical for cancer cell proliferation and survival.

Additionally, pyrazole derivatives have been developed as antagonists for specific physiological receptors. For instance, a series of novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus were synthesized and evaluated for their ability to antagonize endothelin-1, a potent vasoconstrictor. In a preclinical model assessing the prevention of endothelin-1-induced sudden death in mice, one of the synthesized compounds was found to be more potent than the established endothelin receptor antagonist, bosentan.

These findings underscore the chemical tractability of the pyrazole ring system and its utility in developing targeted agents for a variety of diseases, from cancer to cardiovascular conditions.

Mechanistic Elucidation of 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine Action

Characterization of Molecular Interactions with Identified Biological Targets

At present, there are no publicly accessible studies that identify and characterize the specific biological targets of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine. While computational and in-vitro screening methods are often employed to identify protein binding partners for novel compounds, the results of such studies for this particular molecule have not been published. The pyrazole (B372694) and piperidine (B6355638) moieties are present in a wide range of biologically active molecules, suggesting a broad potential for interaction with various receptor types, enzymes, or ion channels. However, without specific binding affinity data (such as Ki or Kd values) or structural biology studies (such as X-ray crystallography or NMR spectroscopy), the nature of any molecular interactions remains purely speculative.

To illustrate the type of data that is currently absent, a hypothetical data table is presented below.

Hypothetical Binding Affinities of this compound for Various Targets

This table is for illustrative purposes only. The data is not based on experimental results.

| Target | Assay Type | Ki (nM) | Reference |

|---|---|---|---|

| Receptor X | Radioligand Binding | Not Determined | N/A |

| Enzyme Y | Inhibition Assay | Not Determined | N/A |

Investigation of Downstream Signaling Pathways and Cellular Effects

Consistent with the lack of identified biological targets, there is no published research detailing the downstream signaling pathways modulated by this compound. Understanding a compound's effect on signaling cascades, such as those involving cyclic AMP (cAMP), mitogen-activated protein kinases (MAPKs), or phosphoinositide 3-kinase (PI3K), is crucial for elucidating its mechanism of action.

Furthermore, reports on the specific cellular effects of this compound, for instance, on cell proliferation, apoptosis, or inflammation, are absent from the scientific literature. Studies on related pyrazole derivatives have shown a range of cellular activities, including the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.comwaocp.org However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Hypothetical Cellular Effects of this compound

This table is for illustrative purposes only and is not based on experimental findings.

| Cellular Process | Assay | Outcome | Concentration | Reference |

|---|---|---|---|---|

| Cell Viability | MTT Assay | Not Determined | N/A | N/A |

| Apoptosis | Annexin V Staining | Not Determined | N/A | N/A |

Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a mechanism of action for some pyrazole-containing molecules. nih.gov These modulators can offer greater specificity and a more nuanced pharmacological profile compared to orthosteric ligands. There is currently no evidence to suggest that this compound functions as an allosteric modulator of any known receptor. To establish such a mechanism, specific assays that measure the compound's ability to alter the binding or efficacy of an orthosteric ligand would be required.

Computational Chemistry and Molecular Modeling Studies of 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine

In Silico Prediction of Potential Biological Targets (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, identifying the potential biological targets of a compound is a critical step. In silico target prediction servers, such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), utilize machine learning algorithms and extensive databases of known ligand-target interactions to predict the most probable macromolecular targets for a given small molecule.

For 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine, these platforms would analyze its structural features—the cyclobutyl group, the pyrazole (B372694) ring, and the piperidine (B6355638) moiety—to identify proteins with which it is likely to interact. The predictions are typically presented as a ranked list of potential targets, often categorized by protein class (e.g., kinases, G-protein coupled receptors, enzymes). For instance, a hypothetical output from SwissTargetPrediction might suggest a high probability of interaction with certain classes of kinases or proteases. researchgate.net

Table 1: Hypothetical Biological Target Predictions for this compound

| Prediction Tool | Predicted Target Class | Probability/Score | Potential Therapeutic Area |

| SwissTargetPrediction | Kinases | High | Oncology, Inflammation |

| SwissTargetPrediction | G-Protein Coupled Receptors | Moderate | CNS Disorders |

| PASS Online | Enzyme Inhibitor | Pa > 0.7 | Metabolic Diseases |

| PASS Online | CNS Active | Pa > 0.5 | Neurology |

Note: This table is illustrative and based on the general capabilities of the mentioned prediction tools.

Ligand-Protein Docking Simulations for Binding Mode Hypothesis Generation

Once potential biological targets are identified, molecular docking simulations can be employed to predict the binding conformation and affinity of this compound to the active site of a target protein. researchgate.net This technique computationally places the ligand into the binding pocket of a receptor and scores the different poses based on factors like intermolecular interactions, shape complementarity, and desolvation penalties. nih.govphyschemres.org

The results of docking studies can generate hypotheses about the key amino acid residues involved in the binding interaction. For example, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the piperidine ring might engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov These simulations are crucial for understanding the molecular basis of the ligand's activity and for guiding the design of more potent and selective analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model for a series of analogues of this compound, it is possible to predict the biological activity of novel, unsynthesized compounds. nih.gov

This process typically involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, and 3D descriptors) for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov A robust QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity. juniperpublishers.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations can be used to assess the conformational flexibility of this compound, both in its unbound state and when complexed with a target protein. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential. researchgate.netnih.gov

This information can be used to predict the molecule's reactivity, identify potential sites for metabolic transformation, and understand the nature of its interactions with biological targets at an electronic level. For example, the calculated atomic charges can indicate which atoms are likely to participate in electrostatic interactions or hydrogen bonding. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. nih.govnih.gov A pharmacophore model for this compound and its analogues can be generated based on their structures and biological activities. researchgate.net

This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features, a process known as virtual screening. europeanreview.org This approach allows for the rapid identification of new chemical scaffolds that are likely to exhibit the desired biological activity, thereby expanding the chemical space for lead discovery and optimization. mdpi.com

Preclinical Pharmacokinetic Considerations for 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

An initial and crucial step in characterizing the metabolic profile of a new chemical entity is the assessment of its stability in the presence of drug-metabolizing enzymes. Liver microsomes, which are vesicles of the endoplasmic reticulum from hepatocytes, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, and are a standard in vitro tool for this purpose. nih.govresearchgate.net The metabolic stability assay measures the rate at which the parent compound is consumed over time when incubated with liver microsomes. springernature.com This provides key parameters such as the half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. nih.gov

For a compound like 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine, which contains both a pyrazole (B372694) and a piperidine (B6355638) ring, several metabolic pathways could contribute to its degradation. Saturated heterocycles like piperidine are often susceptible to metabolism at the positions adjacent to the heteroatom. acs.org The N-substituted pyrazole ring's stability can be influenced by the nature of the substituent on the nitrogen atom.

While specific experimental data for this compound is not publicly available, findings for other pyrazole derivatives suggest that they can exhibit a range of metabolic stabilities. researchgate.net For instance, some pyrazole-containing compounds have shown high resistance to degradation in human liver microsomes. researchgate.net The cyclobutyl group is sometimes incorporated into drug candidates to improve metabolic stability. nih.gov

The results of a typical in vitro metabolic stability assay in liver microsomes from different species might be presented as follows:

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 25 | 55.4 |

| Mouse | 18 | 76.9 |

| Dog | 52 | 26.6 |

| Monkey | 48 | 28.9 |

This table presents hypothetical data for illustrative purposes, based on typical outcomes for small molecule drug candidates.

Identification of Major Metabolites and Biotransformation Pathways

Identifying the metabolic "soft spots" on a molecule is critical for understanding its clearance mechanisms and potential for drug-drug interactions or formation of reactive metabolites. The structure of this compound presents several potential sites for biotransformation.

Common metabolic pathways for compounds containing a piperidine ring include N-dealkylation, ring oxidation (hydroxylation), and ring opening. nih.govresearchgate.net Oxidation often occurs at the beta-position of the piperidine ring. nih.gov For 4-aminopiperidine (B84694) derivatives, N-dealkylation is frequently a major metabolic route catalyzed by CYP3A4. acs.orgnih.gov

The N-cyclobutyl group may also be a site of metabolism. Cycloalkanes can undergo hydroxylation, and the resulting alcohol can be further oxidized to a ketone. The pyrazole ring itself, while generally aromatic, can also be subject to oxidation depending on the electronic properties conferred by its substituents.

Based on these general principles, the expected major biotransformation pathways for this compound would likely involve:

Oxidation of the piperidine ring: Hydroxylation at one of the carbon atoms of the piperidine moiety.

Oxidation of the cyclobutyl ring: Hydroxylation of the cyclobutyl group.

N-Dealkylation: Cleavage of the cyclobutyl group from the pyrazole nitrogen, although this may be less common for N-aryl or N-heteroaryl pyrazoles compared to N-alkyl amines.

Conjugation: The hydroxylated metabolites could undergo subsequent Phase II metabolism, such as glucuronidation.

Strategies for Metabolic Stabilization and Half-Life Optimization

If a lead compound demonstrates poor metabolic stability, medicinal chemists can employ several strategies to improve its pharmacokinetic profile. The goal is to block or slow down the metabolic pathways responsible for its rapid clearance, thereby increasing its half-life and bioavailability.

For a molecule like this compound, strategies could include:

Blocking Sites of Metabolism: Introducing substituents at positions identified as metabolically labile. For example, if the piperidine ring is a primary site of oxidation, introducing a fluorine atom or a methyl group could sterically hinder the approach of metabolizing enzymes.

Modifying Electronic Properties: Altering the electronic nature of the heterocyclic rings can influence their susceptibility to oxidative metabolism. Replacing an electron-rich aromatic ring with a more electron-deficient one (e.g., replacing a phenyl group with a pyridine) is a common strategy to increase metabolic stability. nih.gov For the pyrazole ring, the addition of electron-withdrawing groups can make it less prone to oxidation.

Scaffold Hopping: In some cases, replacing a metabolically unstable core structure with a different, more robust scaffold that maintains the necessary pharmacophoric elements can be an effective approach. h1.co

In Vitro Permeability and Absorption Characteristics

The ability of a drug to be absorbed from the gastrointestinal tract is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the intestinal absorption of drug candidates. molecularcloud.orgcreative-bioarray.com Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions and express various transporters, making them a useful tool for assessing both passive diffusion and active transport. enamine.net

The assay measures the apparent permeability coefficient (Papp) of a compound across the Caco-2 cell monolayer. nih.gov This is typically done in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction to assess the potential for active efflux. evotec.com The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com

For this compound, its permeability would be influenced by its physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area. Generally, small molecules with moderate lipophilicity tend to have good passive permeability. The median Papp value for marketed drugs is approximately 16 x 10⁻⁶ cm/s. nih.govresearchgate.net Compounds with Papp values greater than 1 x 10⁻⁶ cm/s are often considered to have good absorption potential in humans. researchgate.net

A representative data table for a Caco-2 permeability assay might look like this:

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

|---|---|---|---|---|

| This compound | 12.5 | 15.0 | 1.2 | High |

| Propranolol (High Permeability Control) | 25.0 | 28.0 | 1.1 | High |

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Translational Perspectives for 3 1 Cyclobutyl 1h Pyrazol 5 Yl Piperidine

Rational Design of Next-Generation Analogues with Enhanced Biological Profiles

The foundation of advancing 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine lies in the systematic exploration of its structure-activity relationship (SAR) through rational design. mdpi.com Molecular hybridization, a strategy that combines active fragments, can be employed to develop new bioactive compounds with improved efficacy and safety profiles. nih.gov The goal is to synthesize a focused library of analogues to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key structural components of the molecule that warrant investigation include:

The Cyclobutyl Moiety: Modifications to this group can influence lipophilicity and binding interactions. Exploring alternative cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or introducing substituents could optimize van der Waals interactions within a target's binding pocket.

The Pyrazole (B372694) Core: This aromatic heterocycle is a versatile scaffold. mdpi.com Substitution at other positions on the pyrazole ring could modulate the electronic properties of the molecule and introduce new interaction points with a biological target.

The Piperidine (B6355638) Ring: This saturated heterocycle is a common feature in many central nervous system (CNS) active drugs and other therapeutic agents. Substitutions on the piperidine nitrogen or at other positions on the ring can significantly alter the compound's basicity, solubility, and ability to form hydrogen bonds. mdpi.com

A systematic approach to analogue design is summarized in the table below.

| Structural Modification | Rationale | Desired Outcome |

| Varying the N-1 substituent on the pyrazole ring | To probe the size and nature of the binding pocket and optimize lipophilicity. | Improved target potency and selectivity; optimized pharmacokinetic profile. |

| Substitution on the pyrazole ring (e.g., at C3 or C4) | To introduce new hydrogen bond donors/acceptors or steric bulk, altering target interactions. | Enhanced binding affinity and selectivity over related targets. |

| Substitution on the piperidine ring | To modulate pKa, improve solubility, and introduce vectors for further functionalization. | Better absorption, distribution, metabolism, and excretion (ADME) properties. |

| Altering the linkage between the pyrazole and piperidine rings | To optimize the relative orientation of the two ring systems for ideal target engagement. | Increased biological activity and improved conformational stability. |

By synthesizing and evaluating these next-generation analogues, researchers can build a comprehensive SAR profile, identifying key structural features that govern the compound's biological activity and paving the way for the selection of an optimized lead candidate.

Exploration of Combination Therapies involving this compound

Assuming a primary mechanism of action is identified for this compound (e.g., as an enzyme inhibitor or receptor modulator), its therapeutic potential could be significantly enhanced through combination with other agents. This is a particularly relevant strategy in complex diseases like cancer, where combination therapies can improve efficacy and overcome resistance mechanisms. mdpi.com

Future research should focus on identifying synergistic or additive interactions with established drugs. For instance, if the compound is identified as a novel anticancer agent, potential combination strategies could include:

Pairing with Standard Chemotherapy: Combining the novel agent with a cytotoxic drug like doxorubicin (B1662922) could allow for lower doses of the conventional drug, potentially reducing toxicity while achieving a greater therapeutic effect.

Combination with Targeted Agents: If the compound inhibits a specific signaling pathway, combining it with an agent that targets a parallel or downstream pathway could create a more comprehensive blockade of cancer cell proliferation and survival.

Synergy with Immunotherapy: Exploring whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

| Potential Therapeutic Area | Combination Agent Class | Scientific Rationale |

| Oncology | Cytotoxic Chemotherapy (e.g., Doxorubicin) | To achieve synergistic cell killing and potentially overcome resistance to single-agent therapy. mdpi.com |

| Oncology | Kinase Inhibitors | To block multiple oncogenic signaling pathways simultaneously, preventing compensatory activation. |

| Inflammatory Diseases | Anti-inflammatory Biologics | To target different aspects of the inflammatory cascade for a more profound therapeutic effect. |

| Infectious Diseases | Existing Antimicrobial Agents | To overcome microbial resistance or to target both host and pathogen factors. |

These investigations would require extensive preclinical testing to confirm synergy and establish the mechanistic basis for the observed combination effects.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Related Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. premierscience.com These computational tools can be powerfully applied to the this compound scaffold to guide the discovery and optimization of novel therapeutics. nih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: Machine learning algorithms, such as graph neural networks and random forests, can be trained on existing data from similar pyrazole and piperidine-containing compounds to build predictive models. nih.govastrazeneca.com These models can estimate various properties for novel, virtual analogues, including bioactivity, selectivity, and ADME profiles, allowing researchers to prioritize the synthesis of the most promising compounds. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazole-piperidine scaffold that are optimized for specific properties. mednexus.org These models can explore a vast chemical space to identify novel structures with high predicted affinity for a target and favorable drug-like properties.

High-Throughput Virtual Screening: AI can enhance virtual screening campaigns to identify potential biological targets for the compound or to find other hit compounds with a similar scaffold by accurately predicting molecular interactions and biological activity. premierscience.com

| AI/ML Technique | Application to the Scaffold | Potential Benefit |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of unsynthesized analogues based on their structural features. | Prioritization of synthetic efforts, reducing time and cost. researchgate.net |

| Graph Neural Networks | Predicting molecular properties (e.g., solubility, toxicity, target affinity) from the compound's graph structure. astrazeneca.com | More accurate in silico property prediction, leading to better candidate selection. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with optimized properties based on the pyrazole-piperidine core. | Discovery of novel, patentable chemical matter with superior characteristics. |

| Molecular Docking Simulations | Predicting the binding mode and affinity of analogues to a specific protein target. nih.gov | Understanding the molecular basis of activity and guiding rational design. |

By leveraging these computational approaches, the drug discovery process for this class of compounds can become more efficient and data-driven. astrazeneca.com

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Evaluation

To accurately predict the clinical potential of this compound and its analogues, it is crucial to move beyond traditional two-dimensional (2D) cell culture systems. Advanced in vitro and ex vivo models that better recapitulate human physiology are essential for a comprehensive evaluation. nih.gov

Future research should incorporate a suite of sophisticated models:

3D Cell Cultures (Spheroids and Organoids): These models mimic the three-dimensional architecture and cell-cell interactions of native tissues, providing a more accurate assessment of a compound's efficacy and toxicity compared to 2D monolayers.

Organ-on-a-Chip (Microphysiological Systems): These microfluidic devices contain living cells in a system that simulates the structure and function of human organs. They can be used to study the compound's effects on specific organs (e.g., liver, kidney) and to model its pharmacokinetic profile.

Patient-Derived Models: For applications in oncology, using ex vivo cultures of patient-derived xenografts (PDXs) or patient-derived organoids (PDOs) allows for testing the efficacy of new analogues on models that reflect the genetic diversity and heterogeneity of human tumors.

| Model System | Information Gained | Translational Relevance |

| 2D Cell Culture | Initial potency and mechanism of action screening. | High-throughput screening for initial hit identification. |

| 3D Spheroids/Organoids | Efficacy in a tissue-like context; assessment of drug penetration. | Better prediction of in vivo efficacy and solid tumor response. |

| Organ-on-a-Chip | Organ-specific toxicity and drug metabolism studies. | Early identification of potential organ toxicities, reducing later-stage failures. |

| Patient-Derived Explants | Efficacy in a model that represents an individual patient's disease. | Moves towards personalized medicine by predicting patient-specific responses. |

Employing these advanced models will provide more clinically relevant data early in the drug development process, improving the ability to select candidates with a higher probability of success in human trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.